Trimetazidine

Descripción general

Descripción

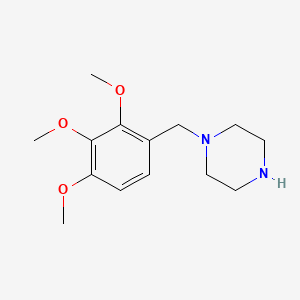

Trimetazidine, químicamente conocida como 1-(2,3,4-trimetoxibencil)piperazina, es un fármaco utilizado principalmente para el tratamiento de la angina de pecho, una afección caracterizada por dolor en el pecho debido a la reducción del flujo sanguíneo al corazón. Se clasifica como un agente antiisquémico citoprotector, lo que significa que ayuda a proteger las células del daño causado por la isquemia (reducción del suministro de sangre). This compound fue desarrollado y comercializado por primera vez por Laboratoires Servier en Francia y se ha utilizado en varios países por sus beneficios terapéuticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Trimetazidine puede sintetizarse mediante una reacción de aminación reductora. El proceso implica la reacción de 2,3,4-trimetoxibenzaldehído con piperazina en presencia de ácido fórmico como catalizador. La mezcla de reacción se somete entonces a reflujo, acidificación y evaporación rotatoria para obtener this compound . Otro método implica el uso de un complejo de picolinamida e iridio como catalizador, con ácido fórmico como fuente de hidrógeno .

Métodos de Producción Industrial: En entornos industriales, la síntesis de this compound suele implicar el uso de 2,3,4-trimetoxibenzaldehído y piperazina como materiales de partida. La reacción es catalizada por ácido fórmico, y el producto se purifica mediante cristalización y otras técnicas de separación. Este método es ventajoso debido a su alto rendimiento, bajo coste y respeto al medio ambiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Trimetazidine experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos de oxidación correspondientes.

Reducción: El compuesto puede reducirse para formar diferentes derivados.

Sustitución: this compound puede participar en reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos en función de la sustitución deseada.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxigenados, mientras que la reducción puede producir varias formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Angina Pectoris

- Efficacy : Trimetazidine has been shown to significantly reduce the frequency of angina attacks and decrease nitroglycerin consumption in patients with stable angina. In a study involving 109 patients, the number of anginal episodes decreased from 8.1 to 2.9 per week, and nitroglycerin use dropped by over 50% .

- Exercise Tolerance : The addition of this compound to standard therapy has been linked to improved exercise capacity and reduced exercise-induced myocardial ischemia .

-

Heart Failure

- Heart Failure with Reduced Ejection Fraction (HFrEF) : Clinical studies indicate that this compound can improve symptoms in patients with HFrEF. It has been associated with better left ventricular function and quality of life improvements . A meta-analysis highlighted its role in reducing hospitalization rates for heart failure exacerbations .

- Mechanistic Benefits : this compound reduces cardiomyocyte apoptosis and inflammation while enhancing myocardial repair processes post-ischemia .

- Contrast-Induced Nephropathy

Table 1: Summary of Clinical Studies on this compound

Table 2: Mechanistic Insights into this compound's Effects

| Mechanism | Effect |

|---|---|

| Metabolic Shift | Enhances glucose oxidation, reduces fatty acid metabolism |

| Anti-Apoptotic Action | Decreases cardiomyocyte apoptosis during ischemia |

| Inflammation Reduction | Lowers levels of reactive oxygen species and inflammatory markers |

Case Studies

-

Case Study on Angina Management :

A patient with chronic stable angina was treated with this compound alongside conventional anti-anginal therapy. Over a period of three months, the patient reported a significant decrease in anginal episodes from daily occurrences to once a week, alongside a marked improvement in exercise tolerance as assessed by a six-minute walk test. -

Heart Failure Patient Outcomes :

In a cohort study involving heart failure patients receiving this compound, significant improvements were noted in left ventricular ejection fraction after six months compared to baseline measurements. Patients also reported fewer hospital admissions due to heart failure exacerbations.

Mecanismo De Acción

Trimetazidine ejerce sus efectos inhibiendo la enzima tiolase de 3-cetoacil-CoA de cadena larga, que participa en la oxidación de los ácidos grasos. Al reducir la oxidación de los ácidos grasos y promover la oxidación de la glucosa, this compound ayuda a mantener los niveles de energía celular durante las condiciones isquémicas. Este mecanismo asegura el correcto funcionamiento de las bombas iónicas y el flujo transmembranal de sodio-potasio, preservando así la homeostasis celular .

Comparación Con Compuestos Similares

Trimetazidine es único en su clase de agentes antiisquémicos citoprotectores debido a su mecanismo de acción específico. Compuestos similares incluyen:

Ranolazina: Otro fármaco antianginoso que actúa inhibiendo la corriente de sodio tardía en las células cardíacas.

Ivabradina: Un fármaco que reduce la frecuencia cardíaca inhibiendo la corriente divertida (If) en el nodo sinoauricular.

Nicorandil: Un vasodilatador que actúa abriendo los canales de potasio y donando óxido nítrico.

En comparación con estos compuestos, la capacidad de this compound para cambiar el metabolismo celular de la oxidación de los ácidos grasos a la oxidación de la glucosa la hace particularmente eficaz para proteger las células durante las condiciones isquémicas .

Actividad Biológica

Trimetazidine is a widely used anti-ischemic agent that has garnered attention for its unique mechanisms in improving cardiac metabolism, particularly in conditions such as ischemic heart disease and heart failure. This article explores the biological activity of this compound, emphasizing its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound primarily acts by optimizing myocardial energy metabolism. Its key mechanisms include:

- Inhibition of Fatty Acid Oxidation : this compound selectively inhibits the enzyme long-chain 3-ketoacyl-CoA thiolase, which is crucial in the β-oxidation of fatty acids. This inhibition reduces oxygen consumption and redirects energy production towards glucose metabolism, which is more efficient under ischemic conditions .

- Enhancement of Glucose Oxidation : By increasing the activity of pyruvate dehydrogenase, this compound promotes glucose utilization, thereby improving ATP production without significantly raising intracellular acidosis .

- Reduction of Reactive Oxygen Species (ROS) : this compound decreases ROS levels and stabilizes cellular membranes, which helps protect cardiomyocytes from ischemic damage .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various cardiovascular conditions. The following table summarizes key findings from major studies:

Case Studies

- Heart Failure : A recent meta-analysis demonstrated that this compound significantly improves outcomes in patients with heart failure with reduced ejection fraction (HFrEF). It was associated with a notable decrease in cardiovascular mortality and hospitalizations while enhancing exercise capacity and quality of life metrics .

- Angina Pectoris : In a double-blind study involving patients with stable angina, this compound was shown to significantly reduce the frequency of anginal episodes and the need for nitroglycerin, indicating its effectiveness in managing symptoms related to coronary artery disease .

Safety Profile

This compound is generally well-tolerated, but some adverse effects have been reported:

- Common Side Effects : Dizziness, gastrointestinal disturbances, and headache are among the most frequently reported side effects.

- Serious Adverse Events : Rarely, neurological symptoms may occur, necessitating careful monitoring during treatment.

Propiedades

IUPAC Name |

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWVSEOVJBQKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048531 | |

| Record name | Trimetazidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

During myocardial ischemia, anaerobic metabolism takes over, increasing levels of lactic acid. The decreased intracellular pH and increased concentration of protons activates sodium-hydrogen and sodium-calcium antiport systems, raising intracellular calcium concentrations, finally leading to decreased contractility. This injury to the myocardium raises concentrations of catecholamines, which activate hormone sensitive lipase, and increasing fatty acid concentrations in plasma. When the myocardium is repurfused, fatty acid oxidation becomes the dominant form of ATP production, maintaining an acidic pH, and further exacerbating the injury. The mechanism of action of trimetazidine is not fully understood. Trimetazidine may inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long chain fatty acid β-oxidation but not glycolysis in the myocardium. The decreased long chain fatty acid β-oxidation is compensated for by increased use of glucose, preventing a lowered myocardial pH, and further decreases in contractility. However, another study suggests that 3-ketoacyl coenzyme A thiolase may not be trimetazidine's target, and that this mechanism may be incorrect. | |

| Record name | Trimetazidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5011-34-7 | |

| Record name | Trimetazidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5011-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetazidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimetazidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimetazidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimetazidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETAZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9A0A0R9S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Trimetazidine exerts its anti-ischemic effects by optimizing cardiac energy metabolism. It does so by inhibiting the long-chain isoform of 3-ketoacyl coenzyme A thiolase (LC 3-KAT), an enzyme involved in the beta-oxidation of fatty acids. []

A: Inhibiting fatty acid oxidation shifts myocardial substrate utilization towards glucose. This shift is beneficial during ischemia because glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of ATP. [, , , ]

A: this compound's inhibition of LC 3-KAT leads to increased glucose oxidation, improved cardiac function, and enhanced cardiac efficiency, particularly after ischemia. [, ] Additionally, it may contribute to a reduction in cardiac oxygen radical production during reperfusion. []

A: Studies indicate that this compound does not significantly alter hemodynamic parameters like heart rate, blood pressure, or coronary flow. Its cardioprotective effects are attributed primarily to its metabolic modulation. [, , , ]

ANone: This information is not explicitly provided in the provided research excerpts. Please refer to chemical databases like PubChem or ChemSpider for this information.

ANone: The provided research excerpts do not include spectroscopic data for this compound.

ANone: The provided research excerpts primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not discussed.

A: this compound is not known to have catalytic properties. It acts as an enzyme inhibitor, specifically targeting LC 3-KAT. [, ]

ANone: The provided research excerpts mainly focus on in vitro and in vivo studies. There is no mention of specific computational chemistry or modeling techniques used in these studies.

A: The research mentions the use of this compound in both immediate-release and modified-release tablet formulations. [, ] Additionally, one study explored a topical ophthalmic film formulation using HPMC as a hydrogel-forming polymer. []

A: While the research doesn't explicitly describe specific strategies to improve these parameters, the development of a modified-release formulation suggests efforts to optimize its pharmacokinetic profile. [, ] One study also explored a transdermal therapeutic system (TTS) incorporating limonene to enhance this compound's permeation across the skin. []

ANone: The provided research excerpts focus on the pharmacological and clinical aspects of this compound and do not discuss SHE regulations.

A: A study on healthy volunteers showed that this compound dihydrochloride tablets reach peak plasma concentration (Cmax) around 1.8 hours after oral administration. [] The elimination half-life (t1/2) was approximately 6.1 hours. []

A: In vivo studies demonstrate that this compound improves cardiac function in various animal models of heart failure and ischemia. [, , , , , ] For instance, in rats with heart failure induced by ascending aortic banding, this compound treatment prevented the down-regulation of β- and α-adrenergic receptors, reduced cardiac hypertrophy, and attenuated the increase in plasma brain natriuretic peptide (BNP) levels. []

A: One study employed cultured human aortic smooth muscle cells (HASMCs) to investigate this compound's effects on atherosclerosis. [] Results showed that this compound could inhibit oxidized LDL-induced HASMC proliferation and attenuate H2O2-induced ROS production in these cells. [] Another study utilized H9c2 cardiomyocytes to investigate the role of the CSE/H2S pathway in this compound's protection against hypoxia/reoxygenation injury. []

ANone: Various animal models were employed in the research, including:

- Rats: Isoproterenol-induced heart failure [], chronic pancreatitis [], myocardial ischemia-reperfusion injury [], ventricular fibrillation model [], and others.

- Guinea pigs: Langendorff heart, working heart, and heart-lung preparations subjected to ischemia. []

- Mice: Coxsackievirus B3-induced myocarditis. []

ANone: Clinical trials have shown that this compound:

- Improves symptoms of stable angina, reduces angina attacks, and decreases nitroglycerin consumption. [, , , , , ]

- Improves left ventricular function in patients with heart failure, including those with ischemic and non-ischemic cardiomyopathy. [, , , , , , ]

- Might reduce all-cause mortality and heart failure hospitalizations in patients with heart failure, although larger trials are needed to confirm these findings. [, , ]

- Shows promise in preventing recurrence of paroxysmal atrial fibrillation when combined with metoprolol. []

- May have preventive effects in a rat model of chronic pancreatitis. []

ANone: The provided research excerpts do not contain information regarding resistance mechanisms or cross-resistance associated with this compound.

ANone: The provided research excerpts primarily focus on the therapeutic benefits of this compound and do not extensively discuss its toxicology or long-term safety profile.

A: While the provided research does not describe specific drug delivery and targeting strategies for this compound, one study explored a transdermal delivery system (TTS) incorporating limonene to enhance its permeation across the skin. []

A: The provided research highlights the use of plasma brain natriuretic peptide (BNP) levels as a marker of heart failure severity and treatment response to this compound. [, ] One study also investigated serum heart fatty acid-binding protein (H-FABP) levels as a potential biomarker in patients with atrial fibrillation treated with this compound. []

A: One study employed a validated LC-MS/MS method to determine this compound dihydrochloride concentrations in human plasma for pharmacokinetic and bioequivalence studies. []

ANone: The provided research excerpts do not discuss the environmental impact or degradation of this compound.

A: One study described the validation of an LC-MS/MS method for quantifying this compound dihydrochloride in human plasma, demonstrating acceptable linearity, sensitivity, and precision for pharmacokinetic and bioequivalence studies. []

ANone: The research excerpts do not directly address quality control and assurance measures for this compound.

ANone: The provided research excerpts do not provide information on this compound's immunogenicity or potential to elicit immunological responses.

ANone: The provided research excerpts do not mention specific drug-transporter interactions associated with this compound.

ANone: The provided research excerpts do not elaborate on this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The research excerpts do not offer information on the biocompatibility or biodegradability of this compound.

A: The research mentions conventional anti-anginal therapies such as nitrates, beta-blockers, and calcium channel antagonists as alternatives to this compound. [, , ] Direct comparisons of efficacy, cost, and impact are not extensively discussed in all cases.

ANone: This topic is not covered in the provided research excerpts.

ANone: The provided research excerpts do not focus on research infrastructure or specific resources related to this compound.

A: One excerpt mentions that this compound represents a new therapeutic class and concept in coronary disease management, focusing on cellular anti-ischemic effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.